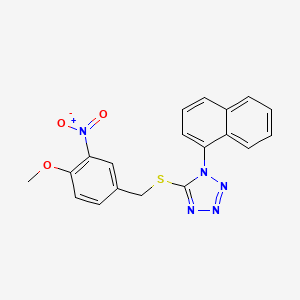![molecular formula C15H10ClFN2S B11537178 2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11537178.png)
2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a chlorinated and fluorinated phenyl group, a methyleneamino linkage, and a cyclopentathiophene core with a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 2-chloro-6-fluorobenzaldehyde: This can be synthesized from 2-chloro-6-fluorotoluene through oxidation reactions.
Formation of the Schiff base: The aldehyde reacts with an amine to form the Schiff base, 2-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO].
Cyclization: The Schiff base undergoes cyclization with a thiophene derivative under acidic or basic conditions to form the cyclopentathiophene core.
Introduction of the carbonitrile group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.
Substitution: The chlorinated and fluorinated phenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorophenylacetic acid: Shares the chlorinated and fluorinated phenyl group but lacks the cyclopentathiophene core and carbonitrile group.
2-Chloro-6-fluorobenzaldoxime: Contains a similar phenyl group but differs in the functional groups and overall structure.
Properties
Molecular Formula |
C15H10ClFN2S |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C15H10ClFN2S/c16-12-4-2-5-13(17)11(12)8-19-15-10(7-18)9-3-1-6-14(9)20-15/h2,4-5,8H,1,3,6H2/b19-8+ |
InChI Key |
SOHUQDJXDAROFB-UFWORHAWSA-N |
Isomeric SMILES |
C1CC2=C(C1)SC(=C2C#N)/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)N=CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B11537104.png)
![N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide](/img/structure/B11537107.png)


![4,4'-({4-[(4-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11537126.png)
![4-[(E)-[(3,4-Dichlorophenyl)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11537130.png)
![N-({N'-[(E)-(4-Methylphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11537133.png)

![N-[(N'-Cyclopentylidenehydrazinecarbonyl)methyl]-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B11537158.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11537159.png)
![4-[(E)-({[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11537176.png)
![2-Amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11537180.png)
![Benzyl 2-[(4-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B11537183.png)
![4-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11537186.png)
